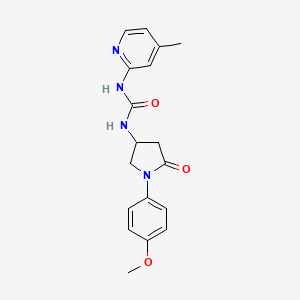

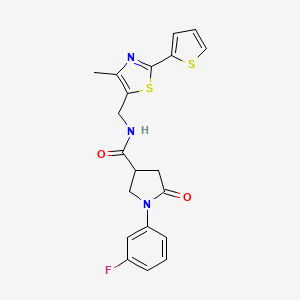

![molecular formula C14H15FN2O2S B2965706 (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1327197-46-5](/img/structure/B2965706.png)

(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

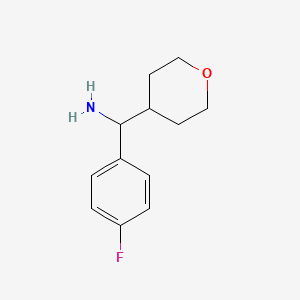

The molecular structure of “(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile” consists of an azepane ring with a sulfonyl group and a nitrile group attached. The E configuration indicates the double bond between the azepane ring and the phenyl group. The fluorine atom is also part of the phenyl ring. The detailed 3D structure can be visualized using tools like ChemSpider .科学的研究の応用

Photoswitchable Fluorescent Compounds

The sulfone derivatives of diarylethene, which include structures similar to (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile, have been investigated for their photoswitchable fluorescent properties. These compounds exhibit a significant change in fluorescence upon irradiation with ultraviolet (UV) light, displaying a brilliant green fluorescence under visible light. The fluorescence quantum yield varies significantly with solvent polarity, indicating potential applications in molecular sensing and optical data storage technologies (Takagi et al., 2012).

Synthesis of Heterocyclic Compounds

In another study, furan-2-yl(phenyl)methanol derivatives, related to the structural framework of (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile, were utilized in an aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This reaction, catalyzed by In(OTf)3 in acetonitrile, showcases the potential of such compounds in the efficient and selective synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (B. Reddy et al., 2012).

Nucleophilic Fluorination Reactions

The unique reactivity of sulfonium borane compounds, which share functional group similarities with (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile, has been explored in nucleophilic fluorination reactions. These reactions start from aqueous fluoride ion solutions and proceed in acetonitrile, leading to the formation of fluoroborates. Such reactions are crucial for the development of new fluorination methodologies, which have widespread applications in pharmaceuticals and agrochemicals (Zhao & Gabbaï, 2011).

Safety and Hazards

特性

IUPAC Name |

(2E)-2-(azepan-2-ylidene)-2-(2-fluorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c15-11-6-3-4-8-13(11)20(18,19)14(10-16)12-7-2-1-5-9-17-12/h3-4,6,8,17H,1-2,5,7,9H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSLVWXOAQIBTG-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2F)/NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2965628.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)

![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)